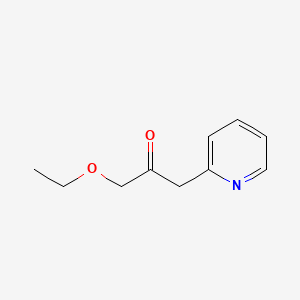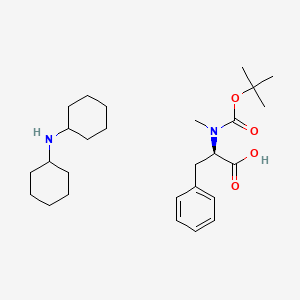
N,N-DIETHYL-3-METHYLCYCLOHEXANAMINE HYDROCHLORIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-DIETHYL-3-METHYLCYCLOHEXANAMINE HYDROCHLORIDE is a chemical compound with the molecular formula C11H23N·HCl. It is a derivative of cyclohexanamine, where the nitrogen atom is substituted with two ethyl groups and a methyl group on the cyclohexane ring. This compound is often used in research and industrial applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIETHYL-3-METHYLCYCLOHEXANAMINE HYDROCHLORIDE typically involves the alkylation of cyclohexanamine. One common method is the reaction of cyclohexanamine with ethyl iodide and methyl iodide in the presence of a base such as sodium hydride. The reaction is carried out in an inert solvent like tetrahydrofuran (THF) under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-DIETHYL-3-METHYLCYCLOHEXANAMINE HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield secondary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: N,N-DIETHYL-3-METHYLCYCLOHEXANAMINE N-oxide.
Reduction: N,N-DIETHYL-3-METHYLCYCLOHEXANAMINE.
Substitution: N,N-DIETHYL-3-METHYLCYCLOHEXANOL.
Wissenschaftliche Forschungsanwendungen
N,N-DIETHYL-3-METHYLCYCLOHEXANAMINE HYDROCHLORIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving neurotransmitter analogs and receptor binding assays.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in the field of anesthetics and analgesics.
Wirkmechanismus
The mechanism of action of N,N-DIETHYL-3-METHYLCYCLOHEXANAMINE HYDROCHLORIDE involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-DIETHYLCYCLOHEXANAMINE: Lacks the methyl group on the cyclohexane ring.
N,N-DIMETHYLCYCLOHEXANAMINE: Contains two methyl groups instead of ethyl groups.
N-METHYLCYCLOHEXANAMINE: Contains only one methyl group on the nitrogen atom.
Uniqueness
N,N-DIETHYL-3-METHYLCYCLOHEXANAMINE HYDROCHLORIDE is unique due to the presence of both ethyl and methyl groups on the nitrogen atom, which imparts distinct steric and electronic properties. These properties can influence its reactivity and interaction with molecular targets, making it a valuable compound for specific research and industrial applications .
Eigenschaften
CAS-Nummer |
106737-80-8 |
|---|---|
Molekularformel |
C11H23N |
Molekulargewicht |
169.312 |
IUPAC-Name |
N,N-diethyl-3-methylcyclohexan-1-amine |
InChI |
InChI=1S/C11H23N/c1-4-12(5-2)11-8-6-7-10(3)9-11/h10-11H,4-9H2,1-3H3 |
InChI-Schlüssel |
MBQIBVUQWGJDCJ-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1CCCC(C1)C |
Synonyme |
N,N-DIETHYL-3-METHYLCYCLOHEXANAMINE HYDROCHLORIDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


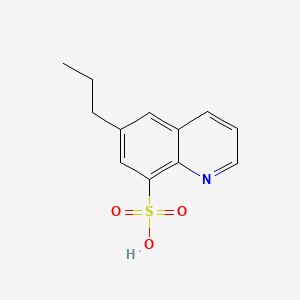
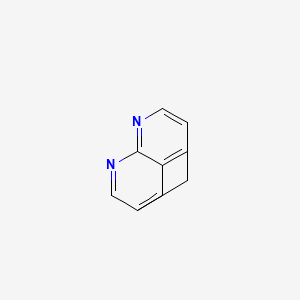
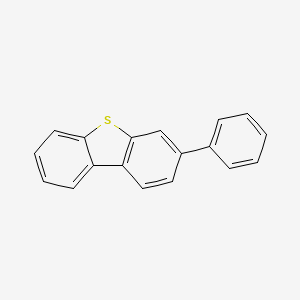
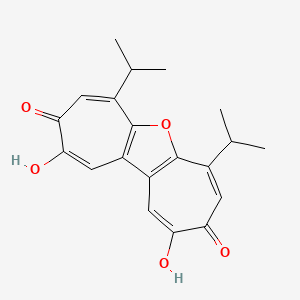
![[1,3]thiazolo[3,2-a]benzimidazol-6-ol](/img/structure/B564040.png)
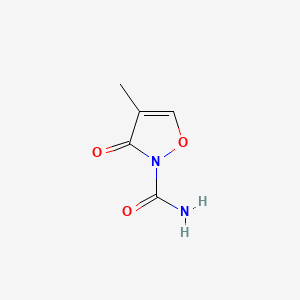
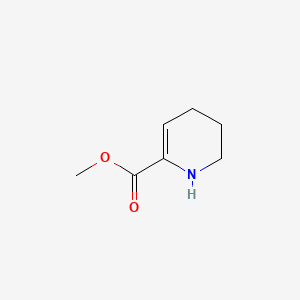
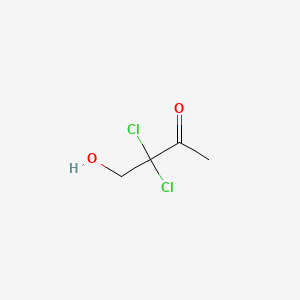
![2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-[(Z)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B564047.png)
![3,10-Dichloro-2-[(1,3-dioxoisoindol-2-yl)methyl]-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione](/img/structure/B564048.png)
